molecular formula C9H16O6 B2798194 Dimethyl 2,2-dimethoxypentanedioate CAS No. 4469-60-7

Dimethyl 2,2-dimethoxypentanedioate

Cat. No. B2798194
CAS RN: 4469-60-7
M. Wt: 220.221
InChI Key: DDOXYXADRPCSSN-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethoxypentanedioate is a chemical compound with the molecular formula C9H16O6 . It is also known by other names such as Dimethyl (2R)-2-methylpentanedioate .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,2-dimethoxypentanedioate consists of 9 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The exact mass is 220.09500 .

Scientific Research Applications

1. Synthesis Processes

Dimethyl 2,2-dimethoxypentanedioate (DMPD) has been used in environmentally friendly synthesis processes. For instance, Pério, Dozias, and Hamelin (1998) demonstrated its reaction with 1,2-ethanediol and analogs to yield protected carbonyls under solvent-free conditions, facilitated by microwave irradiation. This method offers a high-yield, large-scale synthesis option that is more benign to the environment (Pério, Dozias, & Hamelin, 1998).

2. Biomedical Research

DMPD has been involved in various biomedical studies. For example, Lu and Mattson (2001) investigated the impact of dimethyl sulfoxide (a derivative of DMPD) on neuronal cells, noting its ability to suppress glutamate responses and protect against excitotoxic death in hippocampal neurons. This finding highlights the potential therapeutic applications of DMPD derivatives in neurological disorders (Lu & Mattson, 2001).

3. Analytical Chemistry Applications

DMPD derivatives have been employed in the development of sensors. Hassan, Saleh, Abdel Gaber, and Abdel Kream (2003) used a DMPD liver drug as an ionophore in a membrane sensor for barium ions. This application demonstrates the versatility of DMPD in creating sensitive and selective analytical tools (Hassan et al., 2003).

4. Chemical Dehydration in Microscopy

Muller and Jacks (1975) utilized acidified 2,2-dimethoxypropane, related to DMPD, for chemically dehydrating biological tissues for electron microscopy. This method preserves the ultrastructural integrity of various tissues, offering a simpler and quicker alternative to traditional dehydration methods (Muller & Jacks, 1975).

5. Potential in Central Nervous System Trauma

Research by Torre et al. (1975) explored the efficacy of dimethyl sulfoxide, a derivative of DMPD, in various central nervous system injuries. The studies indicated its potential as a beneficial treatment in acute lesions and spinal cord injuries, suggesting a broad scope of application in neurological trauma (Torre et al., 1975).

Future Directions

The future directions for research on Dimethyl 2,2-dimethoxypentanedioate are not clear from the available literature. It could potentially be used in various chemical reactions and syntheses, given its ester functional group .

properties

IUPAC Name

dimethyl 2,2-dimethoxypentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOXYXADRPCSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,2-dimethoxypentanedioate

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